1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

Lipophilicity Drug-likeness Membrane permeability

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester (CAS 783248-93-1; molecular formula C₁₀H₁₁N₃O₂; MW 205.21 g/mol) is a heterocyclic building block belonging to the benzimidazole carboxylate ester subclass. The compound features a 6-amino substituent on the benzimidazole benzene ring and an ethyl ester at the 5-carboxylic acid position, yielding a predicted XLogP3 of 1.6, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13502702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1N)N=CN2
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyACQRNOQGBGDKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester (CAS 783248-93-1): Procurement-Grade Structural and Physicochemical Profile


1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester (CAS 783248-93-1; molecular formula C₁₀H₁₁N₃O₂; MW 205.21 g/mol) is a heterocyclic building block belonging to the benzimidazole carboxylate ester subclass . The compound features a 6-amino substituent on the benzimidazole benzene ring and an ethyl ester at the 5-carboxylic acid position, yielding a predicted XLogP3 of 1.6, two hydrogen bond donors, and four hydrogen bond acceptors . This substitution pattern distinguishes it from simpler benzimidazole-5-carboxylate analogs lacking the 6-amino group and from the corresponding methyl ester and free acid forms, with implications for solubility, permeability, and further synthetic derivatization .

Why 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester Cannot Be Interchanged with Close Benzimidazole Analogs


Benzimidazole-5-carboxylate derivatives are not functionally interchangeable despite sharing the same heterocyclic core. Critical variations in ring substitution, ester alkyl chain length, and the presence or absence of the 6-amino group produce divergent physicochemical profiles that govern solubility, membrane permeability, hydrogen-bonding capacity, and downstream synthetic reactivity . Specifically, the ethyl ester of the 6-amino-substituted compound (XLogP3 = 1.6; HBD = 2; HBA = 4) differs measurably from the non-amino ethyl ester analog (XLogP3 = 2; HBD = 1; HBA = 3), the methyl ester congener (LogP = 1.51), and the free acid form (LogP ≈ 1.42) . These differences translate into altered chromatographic behavior, differential extraction efficiency, non-equivalent metabolic susceptibility, and distinct reactivity in amidation or N-functionalization protocols — making generic substitution scientifically unsound without explicit re-validation [1].

Quantitative Differentiation Evidence: 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester vs. Closest Analogs


Lipophilicity Differential: Ethyl Ester vs. Methyl Ester vs. Free Acid Forms

The target ethyl ester (XLogP3 = 1.6) exhibits higher calculated lipophilicity than both the corresponding methyl ester (LogP = 1.51) and the free acid (LogP = 1.42) . The incremental LogP increase of approximately +0.09 over the methyl ester and +0.18 over the free acid is consistent with established Hansch π contributions for the methylene unit, predicting moderately enhanced passive membrane permeation and altered organic/aqueous partitioning behavior relevant to both biological assays and extractive work-up procedures.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor/Acceptor Capacity: 6-Amino-Substituted vs. Non-Amino Ethyl Ester

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) contributed by the 6-amino group and the 5-ethyl ester moiety . In contrast, the non-amino analog — 1H-benzimidazole-5-carboxylic acid ethyl ester (CAS 58842-61-8) — has only 1 HBD and 3 HBA . The additional HBD from the 6-NH₂ group increases the compound's capacity for directed hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) and raises crystal lattice energy, typically resulting in higher melting point and altered solid-state properties that impact formulation and handling.

Hydrogen bonding Target engagement Crystallinity

Antimicrobial Class Potential: Benzimidazole-5-carboxylate Esters Against MRSA and MRSE

While no direct MIC data exist specifically for the 6-amino-ethyl ester target compound, the benzimidazole-5-carboxylic acid alkyl ester scaffold has demonstrated potent Gram-positive antibacterial activity when elaborated with C-2 aromatic amidine groups. In a systematic study by Ozden et al. (2005), benzimidazole-5-carboxylate ester derivatives carrying aromatic amidine substitutions at C-2 achieved MIC values of 1.56–0.39 μg/mL against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE), with simple acetamide analogs being essentially inactive [1]. This establishes a class-level potency benchmark: the benzimidazole-5-carboxylate ester core, when appropriately functionalized at C-2 and bearing the ester at C-5, is capable of sub-μg/mL anti-MRSA activity — a level competitive with last-resort clinical antibiotics. The 6-amino group on the target compound provides an additional derivatization vector not present in the compounds tested by Ozden et al., potentially enabling dual-site optimization.

Antimicrobial MRSA Gram-positive Drug-resistant

Synthetic Intermediate Versatility: Dual Orthogonal Functionalization at C-5 and C-6

The target compound uniquely presents two orthogonally reactive functional groups on the benzimidazole benzene ring: a primary aromatic amine at C-6 and an ethyl ester at C-5. The ester can be selectively hydrolyzed (yielding the free acid, CAS 863216-51-7), transesterified, or reduced without affecting the amino group when appropriate protecting group strategies are employed . Conversely, the 6-NH₂ group can undergo acylation, sulfonylation, reductive amination, or diazotization while the ester remains intact. This orthogonal reactivity is absent in the non-amino ethyl ester analog (CAS 58842-61-8) and in the free acid form (CAS 863216-51-7), where the carboxylic acid may compete with or require protection during amine-directed reactions. The ethyl ester also offers superior stability and organic solubility during synthetic manipulations compared to the methyl ester, which is more prone to premature hydrolysis under both acidic and basic conditions .

Synthetic chemistry Building block Derivatization Parallel synthesis

Calculated Molecular Properties and Drug-Likeness Profile vs. Parent Benzimidazole-5-carboxylic Acid

The target compound (MW = 205.21 g/mol; XLogP3 = 1.6; HBD = 2; HBA = 4) falls within Lead-like chemical space (MW < 250; LogP < 3.5; HBD ≤ 3; HBA ≤ 6) defined by Congreve et al. for fragment-based lead discovery. In comparison, the fully unsubstituted parent 1H-benzimidazole-5-carboxylic acid (MW = 162.15; LogP ≈ 1.0; HBD = 2; HBA = 3) [1] is more polar and lacks an ester for prodrug or permeability tuning. The addition of the 6-amino group (+16 Da vs. the non-amino ethyl ester) and the ethyl ester (+28 Da vs. the methyl ester) incrementally shifts the molecule toward improved ligand efficiency metrics while maintaining rule-of-three compliance for fragment-based screening libraries [2].

Drug-likeness Physicochemical profiling Lead optimization

Procurement-Driven Application Scenarios for 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP-Binding Sites

With MW = 205.21 and XLogP3 = 1.6, the compound complies with the Congreve 'Rule of Three' for fragment screening libraries [1]. The 6-amino group provides a hydrogen-bond donor capable of engaging the kinase hinge region (commonly interacting with the backbone carbonyl of the gatekeeper residue), while the ethyl ester at C-5 offers a vector for growing toward the solvent-exposed region or ribose pocket. In contrast, the non-amino analog lacks the critical hinge-binding HBD , and the free acid is too polar for consistent cellular permeability in follow-up studies . Procurement for fragment library construction should specify lot-to-lot purity ≥ 95% (HPLC at 254 nm) and residual solvent certification.

Scaffold for Anti-MRSA Lead Optimization via C-2 and C-6 Dual Functionalization

Ozden et al. (2005) demonstrated that benzimidazole-5-carboxylate esters carrying C-2 aromatic amidines achieve MIC values as low as 0.39 μg/mL against MRSA clinical isolates [2]. The 6-amino group on this compound provides a second derivatization site not exploited in the original series. A rational procurement strategy involves obtaining multi-gram quantities of the 6-amino-ethyl ester as a common intermediate for parallel synthesis of C-2 amidine/C-6 amide libraries, enabling simultaneous exploration of both vectors for additive or synergistic anti-MRSA potency. Users should request Certificate of Analysis confirming the free amine content (e.g., by ¹H NMR integration of the NH₂ signal) to ensure suitability for amide coupling chemistry.

AT1 Receptor Antagonist Core Intermediate with Tunable Pharmacokinetics

The 6-substituted aminocarbonyl benzimidazole scaffold has produced nanomolar AT1 receptor antagonists (e.g., compound 6i: AT1 IC₅₀ = 1.3 nM) with oral antihypertensive efficacy in spontaneously hypertensive rats and toxicity profiles comparable to telmisartan [3]. The ethyl ester of the target compound serves as a masked carboxylic acid — a common prodrug strategy in the sartan class (cf. candesartan cilexetil) — while the 6-amino group provides the aminocarbonyl attachment point for the biphenyl tetrazole pharmacophore. This specific ester/amine configuration mirrors key intermediates in published AT1 antagonist syntheses, making the compound a strategic procurement choice for cardiovascular drug discovery programs that require both the 5-ester prodrug motif and the 6-amino derivatization handle in a single building block.

Chemical Biology Probe Synthesis via Bioorthogonal Handle Installation

The 6-amino group can be selectively functionalized with biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) via NHS ester or isothiocyanate coupling without competing reaction at the 5-ethyl ester . This orthogonal reactivity profile is not available in the des-amino ethyl ester analog or in the free acid, where the carboxylic acid would require protection. The ethyl ester maintains sufficient organic solubility for homogeneous reaction conditions and can be hydrolyzed post-labeling to generate the free acid for target engagement studies. Procurement specifications should include free amine content ≥ 95% (by NMR) and absence of N-oxide impurities that would compromise amine nucleophilicity.

Quote Request

Request a Quote for 1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.